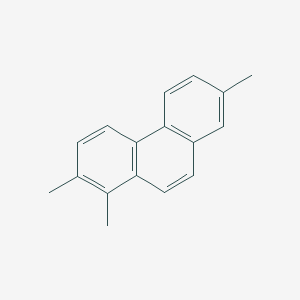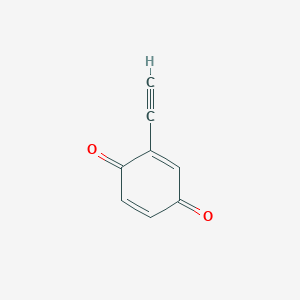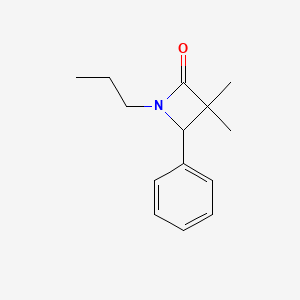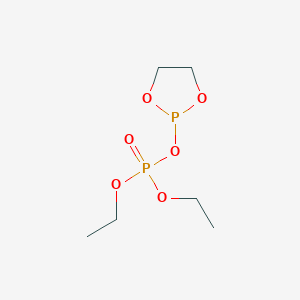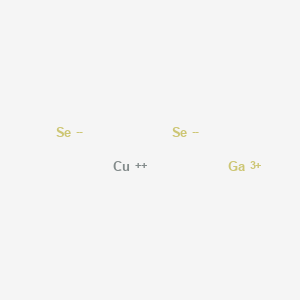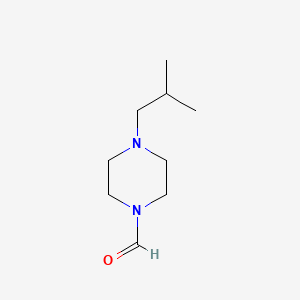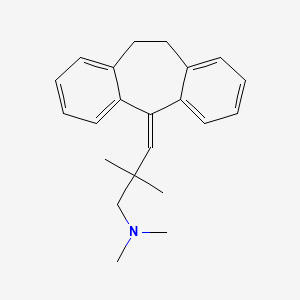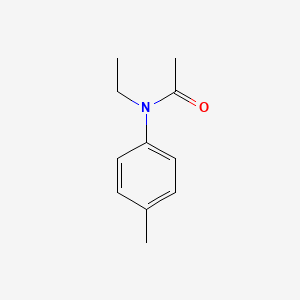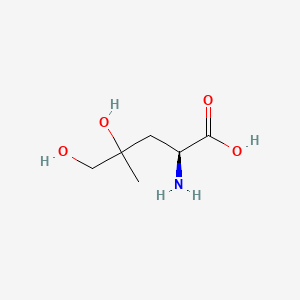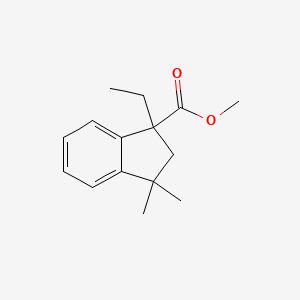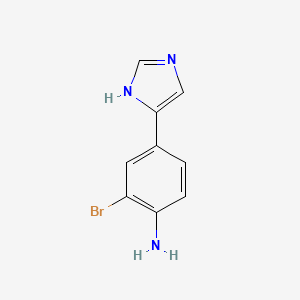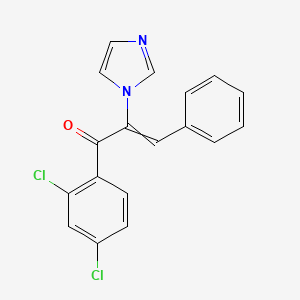
9,10-Dihydroanthracene-D12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroanthracene-D12 is a deuterated derivative of 9,10-dihydroanthracene, an organic compound derived from the polycyclic aromatic hydrocarbon anthracene. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used as a hydrogen-donor and carrier in various chemical reactions due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9,10-Dihydroanthracene-D12 can be synthesized through several methods:
Dissolving Metal Reduction:
Hydrogenation: Anthracene can be hydrogenated at the 9- and 10-positions without compromising the aromaticity of the flanking rings.
Coupling Reactions: The coupling of benzyl chloride using aluminum chloride as a catalyst is another method to produce 9,10-dihydroanthracene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Molecular oxygen and activated carbon in xylene.
Reduction: Catalysts like [7H]benzanthrene.
Substitution: Various reagents depending on the desired substitution product.
Major Products:
Anthracene: Formed through oxidative aromatization.
Hydrogenated Fullerenes: Products of transfer hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroanthracene-D12 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9,10-Dihydroanthracene-D12 involves its ability to donate hydrogen atoms in chemical reactions. This property is due to the relatively weak carbon-hydrogen bonds at the 9- and 10-positions, which can be easily broken to release hydrogen . The compound’s molecular targets and pathways are primarily related to its role as a hydrogen donor in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation systems.
9,10-Diphenylanthracene: Commonly used in photon upconversion systems.
9,10-Dihydro-9,10-ethanoanthracene:
Uniqueness: 9,10-Dihydroanthracene-D12 is unique due to its deuterium substitution, which enhances its stability and makes it an excellent hydrogen donor in various chemical reactions. This property distinguishes it from other similar compounds, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C14H12 |
|---|---|
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8,9,9,10,10-dodecadeuterioanthracene |
InChI |
InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2,10D2 |
InChI-Schlüssel |
WPDAVTSOEQEGMS-OJLISJRWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])([2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1C2=CC=CC=C2CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


